4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Description
4-Isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a sulfonamide-derived benzamide featuring a thiazole ring linked via a sulfamoyl group to a substituted phenyl moiety. Its structure combines a benzamide core with an isopropoxy substituent at the 4-position and a sulfonamide-thiazole pharmacophore. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, sulfonylation, and coupling with thiazole-containing amines, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isopropoxybenzoyl Chloride
Route 1: From 4-hydroxybenzoic acid
-
Esterification :
-
Acid chloride formation :
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | K₂CO₃, acetone, reflux | 85% | >95% |
| Acid chloride | SOCl₂, 60–70°C | 92% | 98% |
Synthesis of 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline
Route 1: Nitro reduction pathway
-
Sulfonylation :
-
Nitro reduction :
Route 2: Direct sulfonation of 4-aminobenzenesulfonic acid
Key Data :
| Intermediate | Reagents/Conditions | Yield |
|---|---|---|
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | NaHCO₃, DCM, RT | 88% |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | H₂/Pd-C, ethanol | 90% |
Coupling of Intermediates
Amidation via acid chloride :
-
React 4-isopropoxybenzoyl chloride with 4-[(1,3-thiazol-2-ylamino)sulfonyl]aniline in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C → RT, 12 h).
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Alternative method using coupling agents :
-
Use HATU or DCC with dimethylformamide (DMF) as a solvent (RT, 24 h).
-
Higher yields (80–85%) but requires stringent moisture control.
Key Data :
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Acid chloride | Et₃N, THF | 75% |
| HATU | DMF, RT | 85% |
Comparative Analysis of Methods
Sulfonylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | DCM | 25 | 88 |
| Pyridine | Acetone | 40 | 72 |
| NaOH (aq.) | H₂O/EtOH | 80 | 65 |
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acid chloride | THF | 12 | 75 |
| HATU | DMF | 24 | 85 |
| DCC | CHCl₃ | 24 | 78 |
Critical Challenges and Solutions
-
Moisture sensitivity :
-
Nitro reduction selectivity :
-
Purification :
Scalability and Industrial Feasibility
-
Batch process : Acid chloride synthesis and sulfonylation steps are scalable (patent data supports >90% yield at 10 kg scale).
-
Cost drivers : Thiazole sulfonamide intermediate contributes ~60% of total material cost. Optimizing stoichiometry (1:1.2 molar ratio for sulfonyl chloride:amine) reduces waste .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide as an anticancer agent. A notable investigation involved screening this compound against multicellular spheroids, which are more representative of tumor behavior than traditional monolayer cultures. The findings indicated significant cytotoxic effects on cancer cell lines, suggesting its mechanism may involve apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
Another area of research involves the compound's potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in cancer metabolism or microbial resistance mechanisms. This could enhance its efficacy when used in combination with other therapeutic agents .
-
Anticancer Screening :
- A study conducted by Fayad et al. (2019) screened a library of compounds including 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide on various cancer cell lines using multicellular spheroids as models. The results indicated that the compound significantly reduced cell viability, supporting further exploration into its mechanism of action and potential clinical applications .
-
Antimicrobial Evaluation :
- Research published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several pathogenic bacteria using agar diffusion methods. The results showed promising inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within the target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide-benzamide derivatives, differing primarily in substituents on the benzamide core and sulfonamide-thiazole linkage. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Physicochemical Properties The isopropoxy group in the target compound introduces moderate lipophilicity compared to the polar nitro group in and the bulky tert-butyl group in . This may influence membrane permeability and bioavailability.
Synthetic Pathways
- The synthesis of these compounds typically involves:
- Sulfonylation : Attachment of the sulfamoyl-thiazole group to the phenyl ring via reactions similar to those described in .
- Substituent Introduction : Functionalization of the benzamide core via nucleophilic substitution (e.g., isopropoxy group) or Friedel-Crafts acylation (e.g., tert-butyl in ).
Biological Implications Antimicrobial Activity: Compounds like and are associated with antitubercular or antibacterial properties, suggesting the target compound may share similar mechanisms of action. Enzyme Inhibition: The thiazole-sulfonamide moiety is a known inhibitor of carbonic anhydrases and other metalloenzymes, as seen in structurally related derivatives .
Research Findings and Data
Spectral Characterization
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in the target compound confirm the thione tautomer of the sulfonamide-thiazole group, consistent with triazole-thione derivatives in .
- NMR Analysis : Protons on the isopropoxy group (δ ~1.2–1.4 ppm for CH₃; δ ~4.5–4.7 ppm for OCH) would distinguish the target compound from analogs like (tert-butyl protons at δ ~1.3 ppm).
Thermodynamic Stability
Biological Activity
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS Number: 333747-24-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isopropoxy group and a thiazole moiety linked to a benzamide framework. This structural diversity contributes to its biological activity.
Biological Activity Overview
Research indicates that 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exhibits a range of biological activities, primarily in the areas of:
- Antimicrobial Activity
- Enzyme Inhibition
- Cytotoxicity
1. Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition.
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 15.5 |
| Bacillus subtilis | Strong | 8.7 |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurological disorders.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibition | 2.14 |
| Urease | Moderate Inhibition | 5.67 |
The strong inhibition of AChE indicates potential applications in treating Alzheimer's disease and other cognitive impairments.
3. Cytotoxicity
Cytotoxicity assessments reveal that the compound exhibits low toxicity profiles in vitro, making it a safer alternative compared to existing drugs. The ProtTox-II analysis indicated no significant cytotoxic effects at therapeutic concentrations.
The biological activities of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide are attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, inhibiting their functions.
- Structure-Activity Relationships (SAR) : Research into SAR indicates that modifications in the thiazole and benzamide moieties significantly influence the biological activity of the compound.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiling of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in bacterial load in infections caused by resistant strains.
- Clinical Relevance : The potential for this compound as a therapeutic agent has been highlighted in recent reviews focusing on drug development against resistant pathogens.
Q & A
Q. What are the common synthetic routes for 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide?
The synthesis typically involves coupling a sulfonamide-containing thiazole intermediate with a substituted benzamide. Key steps include:
- Sulfonylation : Reacting 4-aminophenylsulfonamide with thiazole-2-carbonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) to form the thiazol-2-ylamino sulfonyl moiety .
- Benzamide Formation : Introducing the isopropoxybenzamide group via nucleophilic acyl substitution, often using DMF as a solvent and LiH as a base to activate the carboxylic acid precursor .
- Reflux Conditions : Critical steps (e.g., coupling reactions) require refluxing in methanol or ethanol with catalytic acetic acid for 4–6 hours to ensure completion .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
A combination of analytical techniques is employed:
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the isopropoxy group (δ ~1.2 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and thiazole protons (δ 6.8–7.5 ppm). IR spectroscopy validates sulfonamide (SO₂NH, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
- Elemental Analysis : Experimental C, H, N, S values are compared with theoretical calculations (e.g., C₁₉H₂₀N₃O₄S₂) to confirm stoichiometry .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity and target binding?
Molecular docking studies using software like AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., tyrosinase or kinase targets). For example:
- The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in active sites), while the thiazole ring engages in π-π stacking with aromatic amino acids .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers address low aqueous solubility during in vitro testing?
Structural modifications or formulation strategies include:
- Derivatization : Introducing polar groups (e.g., hydroxyl or tertiary amines) on the benzamide or thiazole moiety to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or micellar encapsulation with poloxamers to maintain solubility without cytotoxicity .
Q. How to resolve discrepancies in biological activity data across studies?
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate compound purity via LC-MS .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
Methodological Considerations
Q. What reaction conditions optimize yield for the sulfonamide-thiazole coupling step?
- Solvent : Anhydrous DMF or THF minimizes side reactions.
- Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid .
- Temperature : Reactions performed at 0–5°C reduce racemization of chiral centers .
Q. How to design SAR studies for this compound’s thiazole-sulfonamide core?
- Variations : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or modified sulfonamide linkers (e.g., N-methylation).
- Activity Mapping : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
